1,4-bis(bromomethyl)bicyclo[2.2.2]octane
Overview
Description
1,4-bis(bromomethyl)bicyclo[2.2.2]octane is an organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-bis(bromomethyl)bicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.2.2]octane-1,4-dimethanol using bromine or hydrobromic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, ensuring high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to achieve high-quality output .
Chemical Reactions Analysis
Types of Reactions
1,4-bis(bromomethyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form bicyclo[2.2.2]octane-1,4-dimethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield bicyclo[2.2.2]octane-1,4-dicarboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Reduction: Bicyclo[2.2.2]octane-1,4-dimethanol.
Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Scientific Research Applications
1,4-bis(bromomethyl)bicyclo[2.2.2]octane has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Industry: Utilized in the production of advanced materials, including high-performance plastics and resins.
Mechanism of Action
The mechanism of action of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane involves its ability to act as a bifunctional alkylating agent. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and industrial processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dimethanol: A precursor in the synthesis of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: An oxidation product of this compound.
1,4-diazabicyclo[2.2.2]octane: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its dual bromomethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives and materials .
Properties
IUPAC Name |
1,4-bis(bromomethyl)bicyclo[2.2.2]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOKHDGJGDNVTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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